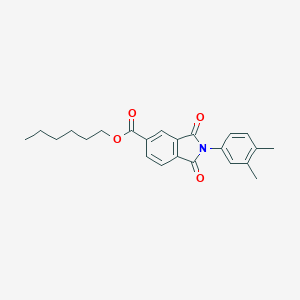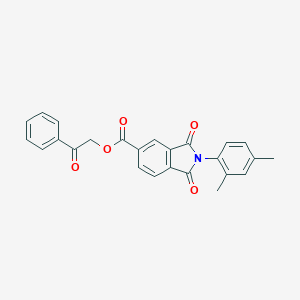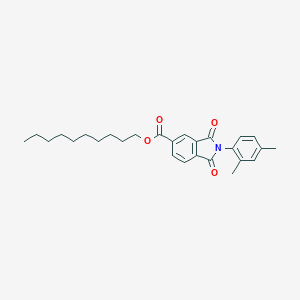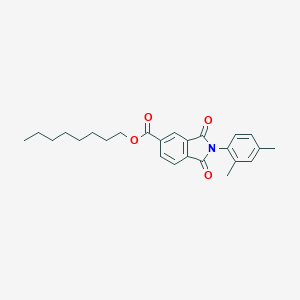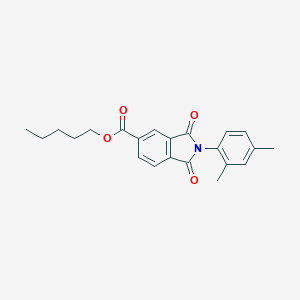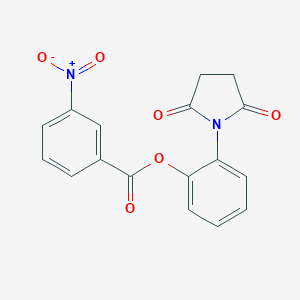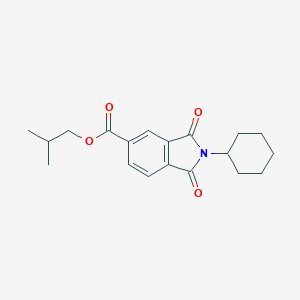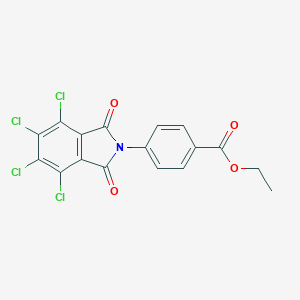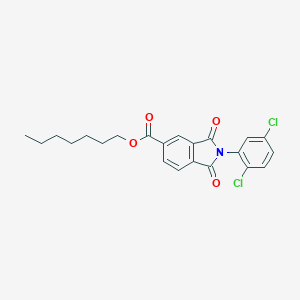
Octyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of octyl, chloro, methyl, and isoindolinecarboxylate groups, making it a subject of interest in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core isoindoline structureCommon reagents used in these reactions include octyl bromide, 3-chloro-4-methylphenyl isocyanate, and various catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow
特性
分子式 |
C24H26ClNO4 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC名 |
octyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C24H26ClNO4/c1-3-4-5-6-7-8-13-30-24(29)17-10-12-19-20(14-17)23(28)26(22(19)27)18-11-9-16(2)21(25)15-18/h9-12,14-15H,3-8,13H2,1-2H3 |
InChIキー |
OZTWMMZAKPMWIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
正規SMILES |
CCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


